Product packaging for 4,5-Dimethyl-1,3-cyclopentanedione(Cat. No.:)

4,5-Dimethyl-1,3-cyclopentanedione

Cat. No.: B13067751
M. Wt: 126.15 g/mol
InChI Key: BEGWHAMZTVHPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-1,3-cyclopentanedione is an organic compound with the molecular formula C 7 H 10 O 2 and a molecular weight of 126.15 g/mol. Its CAS Registry Number is 35029-05-1 . Cyclopentane-1,3-diones are a valuable scaffold in medicinal chemistry due to their unique physicochemical properties. Scientific studies have established that this class of compounds exhibits pKa values typically in the range of carboxylic acids (approximately 4.4 to 4.7), making them promising candidates as carboxylic acid bioisosteres . This characteristic is crucial for drug design, as it allows researchers to replace the carboxylic acid functional group in a lead compound to potentially improve its metabolic stability, permeability, and overall drug-like properties while retaining key ionic interactions with the biological target . The 1,3-cyclopentanedione moiety can exist in fast-exchanging enol-ketone tautomers, which, like carboxylic acids, can form "head-to-tail" intermolecular hydrogen bonds . Researchers can leverage this compound as a key synthetic intermediate or building block for developing novel pharmacologically active compounds. Its structure offers points for functionalization, allowing for the exploration of structure-activity relationships in analogue development . Specific research applications may include the design and synthesis of receptor antagonists and other bioactive molecules where a carboxylic acid isostere is required . Please note that the specific physicochemical and biological data for this exact isomer are less extensively documented in the public domain compared to other dimethylated analogues. Researchers are advised to independently characterize the compound for their specific applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B13067751 4,5-Dimethyl-1,3-cyclopentanedione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4,5-dimethylcyclopentane-1,3-dione

InChI

InChI=1S/C7H10O2/c1-4-5(2)7(9)3-6(4)8/h4-5H,3H2,1-2H3

InChI Key

BEGWHAMZTVHPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)CC1=O)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 4,5-Dimethyl-1,3-cyclopentanedione in solution. It provides information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra provide initial information, but for an unambiguous assignment of all proton and carbon signals, multi-dimensional NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity.

¹H-¹H COSY: This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between the methine protons at C4 and C5 and their adjacent methyl group protons. It would also confirm the connectivity between the methine protons and the methylene protons at C2.

¹H-¹³C HSQC: This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the methyl carbons can be distinguished from the methine and methylene carbons in the cyclopentane (B165970) ring. nih.gov

These 2D NMR techniques are crucial for confirming the precise structural assignments of the diketo and the corresponding enol tautomer, which often coexist in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Diketo Form)

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) HSQC Correlation COSY Correlations
CH₃ ~1.1 ~15 Yes H at C4/C5
CH₂ (C2) ~2.7 ~45 Yes H at C4/C5
CH (C4/C5) ~2.5 ~50 Yes CH₃, H at C2

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its diketo form and an enol tautomer. mdpi.com This keto-enol tautomerism is a dynamic process, and its kinetics can be investigated using dynamic NMR (DNMR) spectroscopy. mdpi.com

The interconversion between the keto and enol forms is often slow on the NMR timescale, which allows for the observation of distinct signals for both species in the same spectrum. mdpi.com The ratio of the two forms is highly dependent on factors such as the solvent and temperature. researchgate.netresearchgate.net

Variable-temperature (VT) NMR studies can be employed to study the thermodynamics of the tautomeric equilibrium. By measuring the equilibrium constant (Keq) at different temperatures, the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomerization can be determined. asu.edu For cyclic β-diketones, the enol form is often stabilized by intermolecular hydrogen bonding in solution. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental formula. For this compound (C₇H₁₀O₂), the calculated monoisotopic mass is 126.0681 Da. nih.gov

Electron ionization (EI) is a common technique used for the mass spectrometric analysis of organic compounds. The resulting mass spectrum displays the molecular ion (M⁺•) peak and various fragment ion peaks, which provide a "fingerprint" of the molecule's structure. chemguide.co.uk The fragmentation of the molecular ion occurs through predictable pathways, often involving the cleavage of bonds adjacent to functional groups to form stable carbocations. libretexts.orgaip.org

For cyclic ketones, a common fragmentation pathway is the α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. Subsequent loss of neutral molecules like CO or alkenes can also occur. acs.org

Table 2: Plausible Fragmentation Pattern for this compound in EI-MS

m/z Proposed Fragment Ion Plausible Origin
126 [C₇H₁₀O₂]⁺• Molecular Ion (M⁺•)
111 [M - CH₃]⁺ Loss of a methyl radical
98 [M - CO]⁺• Loss of carbon monoxide
83 [M - CH₃ - CO]⁺ Sequential loss of a methyl radical and CO
70 [M - 2CO]⁺• Loss of two molecules of carbon monoxide

Data derived from the NIST Mass Spectrometry Data Center for the isomeric 2,4-dimethyl-1,3-cyclopentanedione, as fragmentation is expected to be similar.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. These spectra are highly sensitive to the types of chemical bonds and functional groups present.

For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to the C-H and C=O stretching vibrations. The diketo form is expected to show a strong, characteristic C=O stretching band in the region of 1700-1750 cm⁻¹. nih.gov

In the case of the enol tautomer, the spectrum changes significantly. The C=O stretching frequency shifts to a lower wavenumber (typically 1650-1700 cm⁻¹) due to conjugation with the C=C double bond. mdpi.com A new C=C stretching band appears around 1580-1640 cm⁻¹. mdpi.com Most notably, a broad O-H stretching band would be observed, indicating the presence of the hydroxyl group. The broadness of this band is indicative of hydrogen bonding, which is a key feature in the stabilization of the enol form. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Tautomers

Functional Group Vibrational Mode Diketo Form (cm⁻¹, approximate) Enol Form (cm⁻¹, approximate)
C=O Stretch 1720 1660
C=C Stretch - 1610
O-H Stretch - 3200 (broad)

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. cam.ac.uk While a crystal structure for this compound itself may not be readily available, studies on the parent 1,3-cyclopentanedione (B128120) and other derivatives provide significant insight. researchgate.net

Studies have shown that 1,3-cyclopentanedione exists in the enol form in the solid state. The molecules are planar and form chains through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of another. researchgate.net It is highly probable that derivatives of this compound would adopt a similar enolic structure in the crystalline state, stabilized by a network of hydrogen bonds.

The precise bond lengths, bond angles, and conformation of the five-membered ring (which is often nearly planar or adopts a slight twist/envelope conformation) can be determined with high precision from crystallographic data. rsc.org This information is invaluable for understanding the molecule's intrinsic geometry and intermolecular interactions.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org Electronic Circular Dichroism (ECD) is one such technique, which measures the difference in absorption of left and right circularly polarized UV-Vis light. saschirality.org

This compound can exist as cis and trans diastereomers. The trans isomer is chiral (existing as a pair of enantiomers), while the cis isomer is an achiral meso compound. If the chiral trans enantiomers were resolved or if the compound were derivatized with a chiral auxiliary, ECD spectroscopy could be used to characterize its stereochemistry.

The ECD spectrum provides information about the absolute configuration of the chiral centers. The sign and intensity of the Cotton effects (the peaks in an ECD spectrum) are characteristic of the spatial arrangement of the chromophores within the molecule. rsc.org By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of a chiral derivative can be unambiguously assigned. unibe.ch

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
1,3-Cyclopentanedione
2,4-Dimethyl-1,3-cyclopentanedione

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 4,5-dimethyl-1,3-cyclopentanedione. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a popular and effective method for calculating the ground state properties of medium-sized organic molecules due to its balance of computational cost and accuracy. For this compound, DFT calculations can be employed to determine key characteristics of its various tautomeric forms.

One of the primary applications of DFT in the study of this compound is the investigation of its keto-enol tautomerism. The diketo form of this compound can exist in equilibrium with its enol tautomers. DFT calculations can predict the relative stabilities of these forms by calculating their total electronic energies. For instance, theoretical calculations have been performed to determine the energy differences between the diketo and the most stable enol tautomer. researchgate.net

Tautomer SystemCalculated Energy Difference (kJ/mol)
This compound (diketo vs. most stable enol)-1.7795

Table 1: Calculated energy difference between the diketo and the most stable enol form of this compound. A negative value indicates that the enol form is more stable. researchgate.net

These calculations typically involve geometry optimization of each tautomer to find its lowest energy conformation, followed by the calculation of electronic energies at a chosen level of theory and basis set (e.g., B3LYP/6-31G*). From these energies, other ground state properties such as dipole moments, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps can be derived to further understand the molecule's reactivity and intermolecular interactions.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational expense. These methods are particularly useful for obtaining benchmark-quality data and for systems where DFT may not be sufficiently accurate.

In the context of this compound, ab initio calculations have been utilized to provide a more refined understanding of its tautomeric equilibria. researchgate.net By employing methods such as Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory (e.g., CCSD(T)) with larger basis sets, it is possible to obtain highly accurate energy differences between the tautomers. These high-level calculations serve to validate the results obtained from more computationally efficient methods like DFT and provide greater confidence in the predicted relative stabilities of the diketo and enol forms. researchgate.net

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and the calculation of energy barriers.

Calculation of Activation Energies and Reaction Free Energies

A study on the tautomeric equilibria of related cyclic diones has provided insights into the energy barriers of such transformations. researchgate.net For the keto-enol tautomerization of this compound, the activation energy can be determined by locating the transition state structure connecting the diketo and enol forms on the potential energy surface. The energy difference between the transition state and the reactant (diketo or enol form) corresponds to the activation energy.

Tautomerization ParameterCalculated Value (kJ/mol)
Energy Difference (Enol - Diketo)-1.7795
Proton Affinity Difference4.9524

Table 2: Calculated energy parameters related to the tautomerization of this compound. researchgate.net

These calculations are crucial for understanding the kinetics of tautomerization and predicting the conditions under which each tautomer might be expected to predominate.

Prediction of Regioselectivity and Stereoselectivity

By calculating the energies of the different possible product isomers, one can determine the thermodynamically favored product. Furthermore, by modeling the transition states leading to these products, the kinetically favored product can be identified. Similarly, for reactions that can lead to different stereoisomers, computational modeling of the diastereomeric transition states can predict the stereochemical outcome. The presence of the two methyl groups on the cyclopentane (B165970) ring introduces stereocenters that will influence the stereoselectivity of reactions at the adjacent carbonyl groups.

Conformational Analysis and Potential Energy Surfaces

The five-membered ring of this compound is not planar and can adopt several conformations. Understanding the conformational landscape and the potential energy surface (PES) is essential for a complete picture of the molecule's behavior. The relative energies of these conformers and the barriers to their interconversion can influence the molecule's reactivity and spectroscopic properties.

The cyclopentane ring typically adopts envelope or twist conformations to relieve ring strain. The presence of the two methyl groups at the 4 and 5 positions will further influence the conformational preferences. A systematic conformational search can be performed using molecular mechanics or quantum chemical methods to identify the stable conformers. For each stable conformer, the geometry can be optimized and the relative energy calculated.

The results of such an analysis would reveal the most stable conformation of this compound and the energy barriers for conformational changes. This information is critical for interpreting experimental data, such as NMR spectra, and for understanding how the molecule's shape affects its interactions with other molecules. While specific computational studies on the conformational analysis of this compound were not found in the provided search results, the principles of conformational analysis of substituted cyclopentane rings are well-established and would be directly applicable.

Computational Spectroscopic Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic behavior.

Vibrational Frequencies: Theoretical calculations are also instrumental in predicting vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. mdpi.com These calculated frequencies, often scaled to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to assign vibrational modes to specific molecular motions. nih.govscirp.org For a molecule like this compound, this would involve identifying the characteristic stretching and bending frequencies of the carbonyl groups, the C-C bonds of the ring, and the methyl groups. For example, the C=O stretching vibrations in similar ketones are typically found in the 1600-1800 cm⁻¹ region, and their exact position can be influenced by substitution and ring strain, which can be effectively modeled computationally. Although specific data for this compound is not present in the searched results, studies on similar molecules demonstrate that DFT calculations can provide a detailed and accurate assignment of the vibrational spectrum. nih.govscirp.org

Solvent Effects on Tautomeric Equilibria and Reactivity through Continuum Solvation Models

The tautomeric equilibrium between the diketo and enol forms of β-dicarbonyl compounds like this compound is known to be significantly influenced by the solvent environment. Continuum solvation models are a computationally efficient way to study these solvent effects.

These models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., CPCM, IEFPCM) or the SMD (Solvation Model based on Density) model, treat the solvent as a continuous medium with a specific dielectric constant, surrounding a solute-sized cavity. researchgate.net This approach allows for the calculation of the free energy of solvation, which can then be used to predict how the tautomeric equilibrium shifts in different solvents. researchgate.netchemicalbook.com

For β-diketones in general, it is understood that polar solvents tend to stabilize the more polar diketo tautomer, while nonpolar solvents often favor the enol form, which can be stabilized by an intramolecular hydrogen bond. orientjchem.org Computational studies on related systems, such as unsubstituted β-cyclopentanedione and other cyclic diketones, have utilized continuum models to explore these phenomena. nih.govnih.gov These studies have shown that continuum models can qualitatively and often quantitatively predict the shift in tautomeric preference as a function of solvent polarity. nih.govnih.gov For example, a theoretical study on β-cyclopentanedione highlighted the role of explicit water molecules and acid catalysts in the tautomerization mechanism, demonstrating the complexity of solvent effects beyond a simple continuum representation. nih.govnih.gov While specific computational data for this compound is not available in the provided search results, the established methodologies suggest that continuum solvation models would be a powerful tool to investigate its tautomeric behavior and reactivity in various solvents.

Applications in Organic Synthesis and Chemical Biology Research

As a Building Block for Complex Organic Molecules

The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of biologically active natural products. 4,5-Dimethyl-1,3-cyclopentanedione serves as a strategic starting point for the stereocontrolled synthesis of these intricate molecules, offering a pre-formed five-membered ring that can be further elaborated.

The cyclopentane-1,3-dione framework is a cornerstone in the synthesis of several important classes of natural products. In the realm of steroid synthesis, organocatalytic domino reactions involving 1,3-cyclopentanedione (B128120) derivatives have been employed to construct the bicyclic core of steroids like estradiol (B170435) with high stereoselectivity. nih.gov This strategy involves a Michael-aldol cascade that efficiently builds the C/D ring system, demonstrating the utility of the dione (B5365651) scaffold in creating multiple contiguous stereocenters in a single pot.

Similarly, the synthesis of prostaglandins, a family of lipid compounds with significant biological activities, often relies on intermediates derived from cyclopentanediones. rsc.orgnih.gov Synthetic strategies frequently involve the cyclization of acyclic precursors to form the characteristic five-membered ring of the prostaglandin (B15479496) core. rsc.org The renowned Corey lactone, a key intermediate in many prostaglandin syntheses, highlights the importance of functionalized cyclopentane systems in accessing these complex molecules. nih.gov While specific examples detailing the use of this compound are not prominent in seminal syntheses, its structural analogy to the core building blocks used suggests its potential as a valuable precursor for creating analogues of these natural products.

The natural product (-)-Kjellmanianone, a cyclopentanoid isolated from the marine alga Laminaria kjellmaniana, features a related hydroxylated cyclopentanone (B42830) core. Syntheses of this molecule have been achieved through various routes, including enzymatic resolution of hydroxylated precursors. nih.gov The this compound scaffold represents a logical starting point for the development of novel Kjellmanianone analogues, where the methyl groups could modulate biological activity or physical properties.

The construction of fused and bridged polycyclic systems is a central challenge in organic synthesis. This compound is an effective substrate in annulation reactions designed to build such frameworks. A notable application is in the synthesis of diquinanes (bicyclo[3.3.0]octanes), which are core structures of many terpenoid natural products and are related to the perhydroazulene skeleton. acs.org

A powerful strategy involves the cyclopentannulation of 2-alkyl-substituted cyclic 1,3-diones with cyclopropyl (B3062369) phosphonium (B103445) salts. This method allows for the creation of a new five-membered ring fused to the original dione, effectively generating a diquinane system with substituents at the bridgehead position. The versatility of this reaction has been demonstrated with a variety of substituted cyclopentanediones, establishing a general and efficient route to functionalized polycyclic molecules. acs.org

Table 1: Representative Cyclopentannulation for Diquinane Synthesis
Reactant 1 (Dione)Reactant 2 (Phosphonium Salt)SolventTemperature (°C)Product (Diquinane)Yield (%)Ref
2-Methyl-1,3-cyclopentanedione[1-(Ethoxycarbonyl)cyclopropyl]triphenylphosphonium tetrafluoroborateDMF1001-Methyl-5-ethoxycarbonyl-bicyclo[3.3.0]octane-2,4-dione90 acs.org

This methodology highlights how the this compound scaffold can be employed to generate synthetically challenging molecules containing vicinal quaternary carbon stereocenters and other complex structural features. acs.org

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The reactivity of this compound makes it a valuable partner in reactions that construct these ring systems.

Annulation reactions that form a new ring onto an existing scaffold are a cornerstone of heterocyclic synthesis. The dione functionality in this compound can participate in various cyclization strategies. For instance, [3+2]-annulation reactions involving nitroalkenes are widely used to create five-membered nitrogen-containing heterocycles like pyrroles and pyrazoles. chim.it In such a sequence, the dione can act as the three-atom component (C-C-C) or be modified to participate in the reaction, leading to the formation of a heterocycle fused to the cyclopentane ring. The ability of the nitro group in the reaction partner to act as either an activating group or a leaving group adds to the versatility of this approach, allowing for the synthesis of diverse, multifunctional heterocyclic products. chim.it

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. Cyclic diones are excellent substrates for MCRs. For example, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), a six-membered ring analogue, readily reacts with aldehydes and other components to form a variety of heterocyclic systems, such as tetrahydrobenzo[b]pyrans. researchgate.netmdpi.com

The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to produce unsymmetrical pyridines using a β-dicarbonyl compound, an aldehyde, a nitro-containing component, and an ammonia (B1221849) source. mdpi.com These examples demonstrate the general reactivity pattern of cyclic β-diones in MCRs, providing a blueprint for how this compound can be used to generate libraries of complex heterocyclic compounds in a highly efficient manner.

Table 2: Example of a Four-Component Reaction for Pyridine Synthesis
Component 1Component 2Component 3Component 4Product TypeRef
2-NitroacetophenoneAcetaldehyde diethyl acetalβ-Dicarbonyl compoundAmmonium acetate5-Nitro-1,4-dihydropyridine mdpi.com

Development of Chemical Probes and Reagents

The unique reactivity of the 1,3-dione system has been harnessed to develop specialized reagents for chemical biology. A prominent application is in the creation of chemical probes for the selective detection and labeling of protein sulfenic acids (–SOH). nih.gov This modification is a critical, yet often transient, marker of oxidative stress in cells.

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) was one of the first reagents used for this purpose. nih.gov More recently, probes based on the 1,3-cyclopentanedione scaffold have been developed as effective alternatives. nih.govrsc.org These reagents react selectively with the sulfenic acid moiety on proteins. By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to the cyclopentanedione core, researchers can isolate, identify, and visualize proteins that have undergone this specific oxidative modification. The synthesis of these probes can be achieved efficiently, for example, through a Michael addition of a thiol-containing linker to an unsaturated precursor like 4-cyclopentene-1,3-dione. nih.govrsc.org The resulting tagged dione retains its reactivity towards sulfenic acids, providing a powerful tool for studying redox signaling pathways.

Synthesis of Probes for Protein S-Sulfenylation

The detection of protein S-sulfenylation, a reversible post-translational modification of cysteine residues, is crucial for understanding cellular signaling and oxidative stress. Cyclic 1,3-diones have emerged as key components in the design of chemical probes to trap and identify the transient sulfenic acid intermediate (R-SOH).

While the most widely used probes are based on the 5,5-dimethyl-1,3-cyclohexanedione (dimedone) scaffold, the underlying reactivity is shared by other 1,3-dicarbonyl compounds. acs.orgnih.gov These probes function by reacting specifically with the electrophilic sulfur atom of the sulfenic acid. acs.org The reaction of dimedone-based probes with protein sulfenic acids has been a cornerstone in identifying redox-sensitive proteins. nih.gov

Recent research has focused on developing novel probes with enhanced reactivity and functionality. For instance, a clickable dimedone-based probe, DYn-2, has been successfully used to detect S-sulfenylated proteins in human cells. nih.gov Furthermore, derivatives of 1,3-cyclohexanedione (B196179) have been functionalized with reporter tags like biotin for affinity capture or fluorescent labels for visualization. nih.gov

Given the established reactivity of the 1,3-dicarbonyl motif, it is highly probable that this compound could serve as a scaffold for new chemical probes for protein S-sulfenylation. The methyl groups on the cyclopentane ring could influence the compound's solubility, steric profile, and reaction kinetics, potentially offering advantages over existing probes.

A comparative study of various cyclic C-nucleophiles has shown that the ring size and substitution pattern significantly affect the reactivity towards sulfenic acid. acs.org This underscores the potential for fine-tuning the properties of such probes by modifying the core dione structure, as with this compound.

Reactive Intermediates in Specialized Transformations

Substituted 1,3-cyclopentanediones are valuable precursors in organic synthesis for the construction of complex polycyclic systems. A notable application is in the synthesis of diquinanes and angular quinanes, which are common structural motifs in many biologically active natural products.

A general and efficient method for the synthesis of functionalized diquinanes involves the cyclopentannulation of 2-alkyl-substituted cyclic 1,3-pentanediones. acs.org This strategy utilizes a cyclopropyl phosphonium salt to build the second five-membered ring onto the dione scaffold, allowing for the creation of molecules with quaternary carbon stereocenters at the bridgehead position. acs.org This transformation highlights the role of the 1,3-dione as a key reactive intermediate in forming intricate molecular frameworks. acs.org

The versatility of this approach allows for the introduction of diverse substituents at the bridgehead position of the resulting diquinane, opening avenues for the synthesis of a wide array of complex natural products. acs.org While this specific methodology has been demonstrated with 2-alkyl substituted 1,3-cyclopentanediones, the underlying principle suggests that this compound could potentially be employed in similar annulation strategies to generate highly substituted diquinane structures.

Ligand Design in Coordination Chemistry

The β-diketone functionality is a well-established chelating motif in coordination chemistry. rsc.orgmdpi.comijpras.comalfachemic.com The enolate form of a β-diketone presents two oxygen atoms in a favorable geometry to coordinate with a metal ion, forming a stable six-membered ring. This chelating ability makes β-diketones valuable ligands in a wide range of applications, including catalysis, luminescent materials, and as heat stabilizers. alfachemic.com

1,3-Cyclopentanedione itself is known to act as a ligand, forming stable complexes with metal ions. guidechem.com The coordination properties of β-diketones are influenced by the substituents on the dione backbone. These substituents can affect the ligand's steric and electronic properties, thereby modulating the stability and reactivity of the resulting metal complex. rsc.org

Therefore, this compound possesses the necessary structural features to act as a chelating ligand for various metal ions. The methyl groups at the 4 and 5 positions would likely enhance the lipophilicity of the resulting metal complex compared to the unsubstituted 1,3-cyclopentanedione. This could be advantageous in applications requiring solubility in nonpolar solvents or for the design of specific catalysts or materials. Although specific studies on the coordination chemistry of this compound are not widely reported, its potential as a versatile ligand is strongly supported by the extensive and well-documented chemistry of related β-diketones. mdpi.comijpras.comnih.gov

Studies on Derivatives and Analogues of 4,5 Dimethyl 1,3 Cyclopentanedione

Structure-Reactivity Relationships in Substituted Cyclopentanediones

The relationship between the structure of a substituted cyclopentanedione and its reactivity is a critical area of research, particularly in the synthesis of more complex molecules. The substitution pattern on the cyclopentane (B165970) ring significantly influences the molecule's chemical behavior.

Research into the cyclopentannulation of 2-alkyl-substituted cyclic 1,3-pentanediones to form functionalized diquinanes has provided significant data on these structure-reactivity relationships. acs.org In these studies, various 2-substituted-1,3-cyclopentanedione substrates were reacted with a cyclopropyl (B3062369) phosphonium (B103445) salt. The yield of the resulting diquinane product was found to be highly dependent on the nature of the substituent at the 2-position. acs.org

A variety of substituents, including aromatic, heteroaromatic, and alkyl groups, have been investigated. The electronic and steric properties of these substituents play a crucial role in the outcome of the reaction. For instance, substrates with aromatic substituents containing both electron-withdrawing and electron-donating groups were successfully converted to the desired diquinanes in good yields. acs.org However, sterically hindered substituents, such as an isopropyl group, exhibited lower reactivity and resulted in a reduced yield of the diquinane product. acs.org

This research highlights that the cyclopentannulation reaction is tolerant of a wide range of functional groups, including various protecting groups and stereochemically complex chiral substituents. acs.org The ability to introduce diverse substituents at the bridgehead position of diquinanes through this method opens up possibilities for creating a library of functionalized molecules for further synthetic applications. acs.orgacs.org

Table 1: Effect of Substituents on Diquinane Formation from 2-Substituted-1,3-cyclopentanediones

This table is generated based on findings from studies on the cyclopentannulation of substituted cyclopentanediones. acs.org

Substituent at C2ProductYield (%)
MethylDiquinane 9a90
PhenylDiquinane 9b85
4-FluorophenylDiquinane 9c82
FurylDiquinane 9f60
IsopropylDiquinane 9n30

Comparative Studies with Other Cyclic 1,3-Diketones (e.g., 1,3-cyclohexanedione (B196179), dimedone)

To better understand the chemical nature of 4,5-dimethyl-1,3-cyclopentanedione, it is useful to compare it with other cyclic 1,3-diketones, such as 1,3-cyclohexanedione and its derivative, dimedone (5,5-dimethyl-1,3-cyclohexanedione). These compounds share the 1,3-dicarbonyl moiety, which is the primary determinant of their reactivity, but the ring size and substitution patterns introduce significant differences.

One of the key properties of 1,3-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms. For 1,3-cyclopentanedione (B128120), the enol form is predicted to be more stable than the diketo form by approximately 1-3 kcal/mol, a finding confirmed by X-ray crystallography. wikipedia.org In contrast, dimedone in a chloroform (B151607) solution exists in a 2:1 keto to enol ratio. ontosight.ai A Density Functional Theory (DFT) study exploring the keto-enol tautomerization in α- and β-cyclodiones provides further insight into the influence of ring size. wikipedia.org

The reactivity of these diketones in condensation reactions also shows notable differences. For example, competitive reactions involving dimedone and 1,3-cyclohexanedione with o-phenylenediamine (B120857) and aromatic aldehydes have been studied to synthesize 1,5-benzodiazepine derivatives. nih.gov Dimedone is also widely used as a reagent to test for aldehydes, with which it reacts to form crystalline derivatives with distinct melting points. ontosight.ai

The synthesis of these compounds also differs. 1,3-Cyclopentanedione can be prepared by the hydrogenation of 2-cyclopentene-1,4-dione. wikipedia.org Dimedone is synthesized from mesityl oxide and diethyl malonate through a Michael addition followed by an intramolecular condensation. ontosight.ai These comparisons in stability, reactivity, and synthesis provide a broader context for the chemical properties of this compound.

Table 2: Comparison of Cyclic 1,3-Diketones

This table is compiled from various sources detailing the properties of the listed compounds.

Property1,3-Cyclopentanedione1,3-CyclohexanedioneDimedone
Formula (CH₂)₃(CO)₂ wikipedia.orgC₆H₈O₂C₈H₁₂O₂ ontosight.ai
Molar Mass 98.09 g/mol 112.13 g/mol 140.18 g/mol ontosight.ai
Appearance White solid wikipedia.org-White solid ontosight.ai
Melting Point 149–151 °C wikipedia.org104-106 °C147–150 °C ontosight.ai
Tautomerism Enol form is more stable wikipedia.org-2:1 keto to enol ratio (in CHCl₃) ontosight.ai

Research on Isomeric Dimethylcyclopentanediones

Several isomers of dimethylcyclopentanedione exist, and their structural differences lead to distinct properties and applications.

3,5-Dimethyl-1,2-cyclopentanedione : This compound, also known as caramel (B1170704) dione (B5365651), is a naturally occurring flavor compound found in foods like roasted coffee. acs.org It possesses a strong caramel-like odor and is used as a flavoring agent. acs.org Its chemical structure features a 1,2-diketone arrangement on the cyclopentane ring. acs.org

4,4-Dimethyl-1,3-cyclopentanedione : This isomer has both methyl groups on the same carbon atom at the 4-position of the 1,3-dione ring. Its chemical formula is C₇H₁₀O₂ and it has a molecular weight of 126.15 g/mol .

2,4-Dimethyl-1,3-cyclopentanedione : In this isomer, the methyl groups are located at the 2 and 4 positions of the 1,3-dione ring. nist.govucd.ie It shares the same molecular formula, C₇H₁₀O₂, as the other isomers. ucd.ie

3,4-Dimethyl-1,2-cyclopentanedione : This compound is another 1,2-diketone isomer, with methyl groups on adjacent carbons. It is also used as a flavoring agent. nih.gov

The study of these isomers is important for understanding how the placement of methyl groups and carbonyl groups on the cyclopentane ring affects their physical and chemical properties, as well as their biological activity and potential applications.

Table 3: Isomers of Dimethylcyclopentanedione

This table provides a summary of key identifiers for various dimethylcyclopentanedione isomers.

Compound NameMolecular FormulaCAS NumberRing Position of CarbonylsRing Position of Methyls
3,5-Dimethyl-1,2-cyclopentanedione C₇H₁₀O₂ acs.org13494-07-0 acs.org1, 23, 5
4,4-Dimethyl-1,3-cyclopentanedione C₇H₁₀O₂4683-51-61, 34, 4
2,4-Dimethyl-1,3-cyclopentanedione C₇H₁₀O₂ ucd.ie34598-80-6 ucd.ie1, 32, 4
3,4-Dimethyl-1,2-cyclopentanedione C₇H₁₀O₂ nih.gov13494-06-9 nih.gov1, 23, 4

Synthesis and Characterization of Novel Derivatives with Enhanced Reactivity or Specific Properties

The core structure of cyclopentanedione serves as a versatile scaffold for the synthesis of novel derivatives with tailored properties. Research in this area focuses on creating more complex molecules, often with specific biological activities or enhanced reactivity for further chemical transformations.

One significant synthetic strategy involves the cyclopentannulation of 2-alkyl-substituted cyclic 1,3-pentanediones. This method allows for the efficient construction of functionalized diquinanes and angular quinanes, which are important structural motifs in many natural products. acs.orgacs.org By varying the substituent on the initial cyclopentanedione, a diverse library of diquinanes with different functionalities at the bridgehead position can be generated. acs.org These products can then be transformed into more complex structures, such as linear triquinanes. acs.org

Other synthetic approaches focus on functionalizing the cyclopentane ring through different reactions. For example, highly functionalized cyclopentanones can be synthesized through an aza-Michael reaction of cyclopentenones with aniline (B41778) nucleophiles. Domino reactions, where multiple bond-forming events occur in a single pot, have also been developed to create highly substituted cyclopentanes with multiple stereocenters from simple precursors.

The characterization of these novel derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, as well as single-crystal X-ray diffraction to confirm their three-dimensional structures. These synthetic and characterization efforts are crucial for advancing the field of organic chemistry and for the discovery of new molecules with potential applications in materials science and medicine.

Occurrence, Isolation, and Analytical Profiling in Complex Matrices

Identification and Quantification in Biological Samples or Natural Products

4,5-Dimethyl-1,3-cyclopentanedione has been identified as a volatile compound in roasted coffee. nih.gov Its formation is associated with the chemical transformations that occur during the roasting process, specifically the Maillard reaction, caramelization, and Strecker degradation of precursors like reducing sugars and amino acids present in green coffee beans. nih.gov

Research has shown that the concentration of this compound, along with other volatile compounds, increases with the roasting level. nih.gov This indicates that the intensity of the roasting process directly influences the formation of this particular dione (B5365651). In a study analyzing volatile compounds in specialty Arabica coffee, this compound was one of the discriminant compounds for different roasting levels. nih.gov

Table 1: Discriminant Volatile Compounds in Roasted Coffee by Roasting Level

Compound Discriminant for Roasting Level
Pyridine Yes
Furfural Yes
Furfuryl alcohol acetate Yes
This compound Yes
1-methyl-2-acetonirtrile-pyrrole Yes
Maltol Yes
1,2,-furanyl-methyl-1-pyrrole Yes
furan-5-methyl-2,2-methylendi Yes
furfuryl-3-methyl-butanoato Yes
2,2-oxydimethylen-difurane Yes

This table is based on findings from a study on volatile compounds in roasted Arabica specialty coffee and their ability to discriminate between different roasting levels. nih.gov

Advanced Analytical Methods for Detection

The detection and quantification of this compound in complex matrices such as coffee are primarily achieved through advanced analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most prominent method. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile compounds. In the context of coffee analysis, Headspace Solid-Phase Microextraction (HS-SPME) is often used as a sample preparation method prior to GC-MS analysis. nih.govresearchgate.net This involves exposing a coated fiber to the headspace of the sample, where volatile compounds like this compound are adsorbed. The fiber is then introduced into the GC-MS system for thermal desorption and analysis. nih.gov The identification of the compound is typically confirmed by comparing its mass spectrum and retention index with those of known standards and entries in mass spectral libraries. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): While GC-MS is the primary tool for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds. Although direct application for this compound is less common due to its volatility, HPLC methods can be developed for the analysis of related dione compounds. sielc.comubc.ca For instance, reversed-phase HPLC methods using mobile phases like acetonitrile (B52724) and water with an acid modifier can be employed for the separation of various diones. sielc.com Derivatization techniques can also be used in HPLC to enhance the detection of specific functional groups. sigmaaldrich.com

Table 2: Analytical Methods for Dione Compound Analysis

Analytical Technique Description Application for this compound
GC-MS Separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratio. Often coupled with HS-SPME for sample preparation. nih.govnih.gov Primary method for identification and quantification in volatile fractions of samples like coffee. nih.gov
HPLC Separates compounds based on their polarity and interaction with a stationary phase. Can be used for a wide range of compounds. thermofisher.comspectralabsci.comspeciation.net Potentially applicable, possibly with derivatization, for quantification in liquid samples or after extraction. sielc.comubc.ca

This table summarizes the primary analytical techniques used for the detection of dione compounds, with specific relevance to this compound.

Method Development for Isolation and Purification from Complex Mixtures

The isolation and purification of this compound from complex matrices like coffee present significant challenges due to the presence of numerous other volatile and non-volatile compounds. researchgate.net Method development for its isolation would typically involve a combination of extraction and chromatographic techniques.

Extraction: The initial step would involve extracting the volatile fraction from the sample. For a solid matrix like roasted coffee, this is often achieved through methods like steam distillation or solvent extraction, followed by techniques such as solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

Chromatographic Purification: Following extraction, preparative chromatography would be the method of choice for isolating the pure compound.

Preparative Gas Chromatography (Prep-GC): Given its volatility, preparative GC is a suitable technique. A sample extract is injected onto a high-capacity GC column, and the fraction corresponding to the elution time of this compound is collected.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): While less conventional for this specific volatile compound, preparative HPLC could be employed. This would involve developing a specific method with an appropriate column and mobile phase to achieve separation from other components in the extract. sielc.com The scalability of liquid chromatography methods allows for the isolation of impurities in preparative separation. sielc.com

The development of such methods requires careful optimization of parameters such as the choice of solvent, chromatographic column, mobile phase composition, and temperature to achieve the desired purity and yield. The synthesis of related cyclopentanedione derivatives has been described in the literature, which can provide insights into the chemical properties and potential purification strategies for this compound. rsc.orgacs.org

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules with high enantiopurity is a cornerstone of modern chemistry, particularly for applications in pharmaceuticals and materials science. For 4,5-Dimethyl-1,3-cyclopentanedione, which possesses two stereocenters, the development of asymmetric synthetic routes to control its stereochemistry is a paramount objective for future research. Although methods for the asymmetric synthesis of related cyclic diones and cyclopentanones have been established, specific application to the 4,5-dimethyl substituted variant remains a largely unexplored field.

Future research should focus on organocatalytic methods, which have shown great promise for analogous systems. For instance, cinchona alkaloid derivatives have been successfully employed as catalysts in the asymmetric Michael reaction of cyclic diketones with β,γ-unsaturated-α-ketoesters, achieving enantiomeric excesses (ee) of up to 99%. nih.gov Similarly, P-stereogenic phosphinamides have proven to be powerful organocatalysts for the desymmetric enantioselective reduction of 2,2-disubstituted cyclic 1,3-diketones, yielding chiral 3-hydroxy ketones with up to 98% ee. acs.org Adapting these catalytic systems to the synthesis of specific stereoisomers of this compound is a logical and promising next step.

Another promising avenue is the use of multicatalytic cascade reactions. A one-pot process involving a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular reaction can produce densely functionalized cyclopentanones with high enantioselectivity from simple starting materials. acs.org Exploring such cascade strategies could provide efficient and atom-economical routes to chiral derivatives of this compound.

Table 1: Potential Asymmetric Catalytic Strategies

Catalyst Type Reaction Substrate Analogue Reported Enantioselectivity (ee) Reference
Cinchona Alkaloid Derivatives Michael Addition Dimedone 94-99% nih.gov
P-Chiral Phosphinamides Desymmetric Reduction 2,2-Disubstituted-1,3-diketones up to 98% acs.org
Secondary Amine / NHC Michael/Benzoin Cascade 1,3-Diketones >99% acs.org

Application in Supramolecular Chemistry and Materials Science

The β-diketone moiety is a superb chelating ligand for a vast range of metal ions, making it a valuable building block in supramolecular chemistry and materials science. The enolate form of 1,3-diketones readily coordinates with metal centers to form stable complexes, which can be designed as nodes in larger architectures like metal-organic frameworks (MOFs) or as functional units in metalloclusters. researchgate.netnih.gov

The potential of this compound as a ligand in this context is virtually untapped. Its specific substitution pattern could influence the geometry, porosity, and ultimately the function of the resulting materials. For example, trifunctional β-diketone ligands have been used to create supramolecular copper(II) complexes, forming metal-organic polyhedra (MOPs). nih.govacs.org By analogy, bifunctional or multifunctional linkers derived from this compound could be synthesized to direct the assembly of novel 2D or 3D porous materials.

Future research should explore the synthesis of MOFs using this compound or its derivatives as organic linkers. nih.govuaeu.ac.ae The methyl groups on the cyclopentane (B165970) ring could modify the pore environment of the MOF, potentially leading to materials with tailored gas storage, separation, or catalytic properties. Furthermore, the introduction of chirality into these ligands could lead to chiral MOFs, which are highly sought after for enantioselective separations and catalysis. Another area of interest is the development of fluorescent materials, as boron β-diketonate complexes are known to exhibit aggregation-induced emission (AIE). rsc.org

Table 2: Potential Supramolecular and Material Applications

Material Type Ligand Motif Potential Application Key Feature Reference
Metal-Organic Frameworks (MOFs) Dicarboxylate-functionalized Diketone Gas Storage, Catalysis Tunable porosity, functionalized pores nih.govuaeu.ac.ae
Metal-Organic Polyhedra (MOPs) Multifunctional Diketones Molecular Recognition, Drug Delivery Discrete, soluble nanostructures nih.govacs.org
Fluorescent Materials Boron β-Diketonates Solid-State Lighting, Sensors Aggregation-Induced Emission (AIE) rsc.org

Mechanistic Studies on Less Explored Reactivity Pathways

While the basic reactivity of β-diketones, such as enolate formation and subsequent alkylation or acylation, is well-understood, the specific mechanistic nuances for this compound offer rich ground for investigation. masterorganicchemistry.com The interplay between its keto-enol tautomerism and its participation in complex reaction cascades presents opportunities for discovering novel transformations.

A key area for future study is the detailed mechanistic elucidation of its role in organocatalyzed reactions. For example, in Michael additions, it is crucial to determine whether the reaction proceeds through an enamine, enol, or enolate intermediate, as this dictates stereochemical outcomes and catalyst design. nih.govrsc.org Isotope labeling studies, kinetic analysis, and in-situ spectroscopic monitoring could provide definitive evidence for the operative pathways.

Furthermore, exploring the participation of this compound in less conventional reactions is a promising research direction. For instance, its use as a C1 reactant in formal (4+1) cycloaddition reactions with enones could be investigated. acs.org Such reactions provide access to complex spirocyclic frameworks. Another avenue is its use in palladium-catalyzed dehydrogenation to form the corresponding enedione, a valuable synthetic intermediate. nih.gov Detailed mechanistic studies of these transformations could reveal new principles of reactivity and enable the development of more efficient and selective synthetic methods.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and greater scalability. metoree.com These modern techniques are particularly well-suited for the synthesis and derivatization of fine chemicals like this compound.

Future research should focus on developing a continuous flow process for the synthesis of the core this compound structure. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for managing exothermic reactions or handling unstable intermediates. rsc.org For example, the Dieckmann condensation, a common method for forming five-membered rings, could be adapted to a flow process.

Moreover, automated synthesis platforms can be employed to rapidly explore the chemical space around this scaffold. sigmaaldrich.comchemspeed.comnih.gov By integrating robotic liquid handlers, reactor blocks, and in-line purification and analysis, libraries of derivatives can be synthesized by reacting this compound with a diverse set of electrophiles. This high-throughput approach would accelerate the discovery of new compounds with desirable biological or material properties, for instance, by preparing a series of derivatives for screening as potential drug candidates or new ligands. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for Diketone Production

Parameter Batch Synthesis Flow Synthesis Potential Advantage of Flow
Heat Transfer Limited by surface area-to-volume ratio Excellent, high surface area-to-volume ratio Improved safety, prevention of side reactions
Mixing Often inefficient, scale-dependent Rapid and efficient, scale-independent Higher yields, better reproducibility
Scalability Difficult, requires re-optimization Straightforward by "numbering-up" or longer run times Faster transition from lab to production
Safety Large volumes of reagents/solvents Small reactor volume, reduced hazard Safer handling of hazardous reagents/reactions

| Process Control | Manual or semi-automated | Fully automated with precise parameter control | Consistent product quality |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For this compound, advanced computational modeling can provide profound insights that guide experimental work, saving time and resources.

A key area for computational investigation is the keto-enol tautomerism of the molecule. frontiersin.org Using Density Functional Theory (DFT), the relative stabilities of the diketo and the different enol forms can be calculated, along with the energy barriers for their interconversion. acs.orgorientjchem.org These calculations can be performed in the gas phase and in various solvents to understand how the environment affects the tautomeric equilibrium, which is crucial for predicting its reactivity. nih.gov

Furthermore, computational models can be used to predict the outcomes of unknown reactions and to design novel catalysts. nih.gov By calculating the energies of transition states and reaction intermediates, researchers can map out entire reaction pathways and predict which products are likely to form under specific conditions. arxiv.org For instance, when developing asymmetric syntheses, DFT can be used to model the interaction between a substrate, a chiral catalyst, and a reagent to predict the stereochemical outcome. mit.edu This predictive power allows for the rational, in-silico design of experiments, focusing laboratory efforts on the most promising approaches.

Table 4: Application of Computational Methods in Chemical Research

Computational Method Research Question Predicted Parameters Benefit
Density Functional Theory (DFT) Keto-Enol Tautomerism Relative energies of tautomers, transition state barriers Understanding fundamental reactivity
DFT with Solvation Models (e.g., SMD, CPCM) Solvent Effects on Reactions Free energy profiles in solution Predicting reaction outcomes in realistic conditions
Automated Reaction Path Finding (e.g., AFIR) Exploring Reaction Networks All possible reaction pathways and products Discovery of novel reactions and side products
Molecular Dynamics (MD) Supramolecular Assembly Conformation and dynamics of ligand-metal complexes Guiding the design of new materials

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlation between structure and biological activity | Accelerating lead optimization |

Conclusion

Summary of Key Academic Contributions and Research Progress

Research on 4,5-Dimethyl-1,3-cyclopentanedione and its analogs has primarily focused on their synthetic utility as versatile building blocks. The ability to undergo a range of chemical transformations, including alkylation, acylation, and condensation reactions, has made these compounds valuable intermediates in the construction of complex organic molecules, including natural products. acs.org The development of stereocontrolled synthesis methods for highly substituted cyclopentane (B165970) cores highlights the importance of these scaffolds in medicinal chemistry and drug discovery. researchgate.net

Outlook on the Enduring Significance of this compound and Related Cyclic Diones in Chemical Research

The enduring significance of this compound and related cyclic diones in chemical research is rooted in their fundamental role as synthons for creating molecular complexity. The future of research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies. Furthermore, the exploration of these compounds as scaffolds for new materials with tailored properties and as lead structures in the discovery of novel bioactive molecules for pharmaceutical and agricultural applications will continue to be a promising avenue of investigation. The market for cyclic ketones is projected to grow, driven by their expanding applications in various industries. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,5-Dimethyl-1,3-cyclopentanedione, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound is typically synthesized via cyclization of diketones with methylating agents. Optimization strategies include adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, using Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions can enhance cyclization efficiency. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate control .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm methyl group positions (δ 1.2–1.5 ppm for methyl protons) and carbonyl resonance (δ 200–220 ppm).
  • IR Spectroscopy : Identify ketone C=O stretches (~1750 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 140 for [M+H]⁺).
  • Melting Point Analysis : Compare observed values (e.g., ~78°C) with literature to assess purity .

Q. What experimental conditions affect the stability of this compound during storage?

  • Methodological Answer : Stability is influenced by temperature, light, and humidity. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC to identify degradation products. Use UV-Vis spectroscopy to track absorbance changes at λ_max ~250 nm .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Emergency measures: Rinse eyes with water for 15 minutes (remove contact lenses) and wash skin with soap. Dispose of waste via approved chemical disposal protocols. Reference SDS sheets for hazard codes (e.g., Xi for irritant) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze charge-density distribution, HOMO-LUMO gaps, and bond critical points. Validate results with synchrotron X-ray diffraction data. Compare Mulliken charges to predict reactivity at carbonyl groups. Software tools: Gaussian, ORCA .

Q. What mechanisms explain acid-catalyzed ring-opening reactions of this compound?

  • Methodological Answer : Use kinetic isotope effects (KIEs) and isotopic labeling (e.g., D₂O) to track protonation sites. Monitor reaction intermediates via in-situ FTIR or NMR. Propose a stepwise mechanism: (1) protonation at carbonyl oxygen, (2) nucleophilic attack by water, (3) ring cleavage. Compare activation energies (ΔG‡) via Arrhenius plots .

Q. How can researchers resolve contradictions in kinetic data for cyclopentanedione derivatives under varying pH conditions?

  • Methodological Answer : Conduct controlled experiments with buffered solutions (pH 2–12) and analyze rate constants (k) via UV-Vis or stopped-flow techniques. Use multivariate regression to identify pH-dependent pathways. Validate with deuterium exchange experiments to isolate solvent effects .

Q. What spectroscopic techniques differentiate between cis/trans isomers of substituted cyclopentanediones?

  • Methodological Answer : Employ NOESY NMR to detect spatial proximity of methyl groups (cis isomers show cross-peaks). Compare ¹³C NMR chemical shifts: cis isomers exhibit upfield shifts due to steric shielding. Use vibrational circular dichroism (VCD) for chiral isomers. Computational modeling (DFT) predicts spectral differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.